molecular formula C13H17N3O4S B10968843 N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10968843
M. Wt: 311.36 g/mol
InChI Key: UAFQMXPMUABPLO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with dimethoxyphenyl and sulfonamide groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2,4-dimethoxyphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Industrial production methods focus on maximizing yield, purity, and cost-effectiveness while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have shown that this compound can interact with the switch region of bacterial RNA polymerase, making it a potential lead structure for developing antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring and sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H17N3O4S/c1-9-13(8-16(2)14-9)21(17,18)15-11-6-5-10(19-3)7-12(11)20-4/h5-8,15H,1-4H3

InChI Key

UAFQMXPMUABPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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